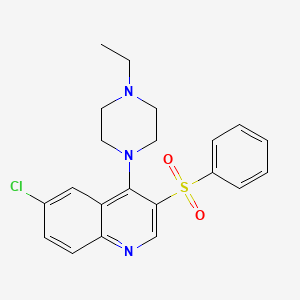

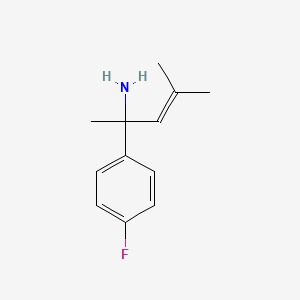

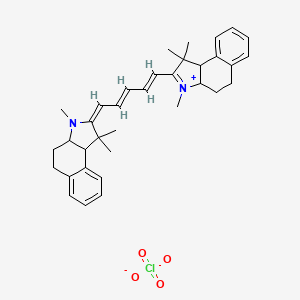

![molecular formula C23H20N2O3S B3014022 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 900004-70-8](/img/structure/B3014022.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBT-Bz and is a member of the benzothiazole family. MBT-Bz has been shown to possess unique properties that make it a promising candidate for use in various scientific applications.

Applications De Recherche Scientifique

1. Antimicrobial and Antimalarial Properties

N-Benzyl-N-(5-Methoxybenzo[d]Thiazol-2-yl)-2-Phenoxyacetamide and its derivatives have been studied for their antimicrobial activities. A study by Alborz et al. (2018) focused on synthesizing novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, an available precursor. These compounds exhibited moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. Moreover, the study found that adding methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhances antimalarial potency (Alborz et al., 2018).

2. Anticancer Activity

Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Kumbhare et al. (2014) found that these compounds exhibit anti-cancer activity, particularly against the Colo205 cell line, with the ability to induce G2/M cell cycle arrest and apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014).

3. Photophysical Properties

The photophysical properties of amide hydrogen-bonded this compound crystals have been explored. Balijapalli et al. (2017) synthesized distinct hydrogen bond associated compounds, demonstrating the characteristic nature of assemblies depending on the substituent in the benzothiazole moiety. These properties are important for understanding the behavior of these compounds under different physical conditions (Balijapalli et al., 2017).

4. Microwave Assisted Synthesis for Antibacterial Agents

Borad et al. (2015) conducted a study on microwave-assisted synthesis of this compound derivatives as potential antibacterial agents. The study highlighted the efficient synthesis process and the broad spectrum of antibacterial activity against various microorganisms exhibited by these compounds (Borad et al., 2015).

5. Temperature-Controlled Fluorescence Switching

In a study by Kundu et al. (2019), derivatives of this compound showed temperature-controlled locally excited and twisted intramolecular charge-transfer state fluorescence switching in polar solvents. This property is significant for applications in fluorescence switching and tuning in various environments (Kundu et al., 2019).

Propriétés

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-27-19-12-13-21-20(14-19)24-23(29-21)25(15-17-8-4-2-5-9-17)22(26)16-28-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUNPLJQVPKACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

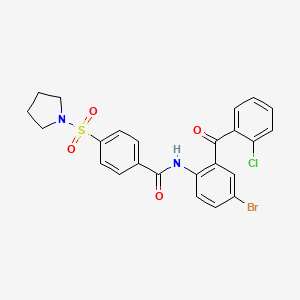

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)

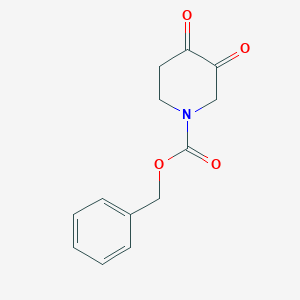

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

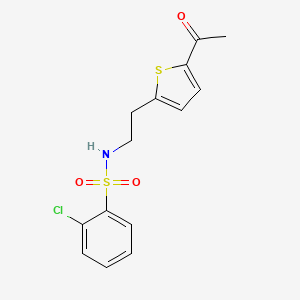

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)